Cas no 2228630-34-8 (2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol)

2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol
- 2228630-34-8
- EN300-1926287
-
- インチ: 1S/C6H9BrN2OS/c7-6-9-5(3-11-6)1-4(8)2-10/h3-4,10H,1-2,8H2
- InChIKey: UJMUVNXBEGDVLO-UHFFFAOYSA-N
- SMILES: BrC1=NC(=CS1)CC(CO)N
計算された属性
- 精确分子量: 235.96190g/mol
- 同位素质量: 235.96190g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- XLogP3: 0.7
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926287-2.5g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 2.5g |
$2912.0 | 2023-09-17 | ||
Enamine | EN300-1926287-0.25g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1926287-1.0g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 1g |
$1485.0 | 2023-05-31 | ||
Enamine | EN300-1926287-5.0g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 5g |
$4309.0 | 2023-05-31 | ||
Enamine | EN300-1926287-0.1g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1926287-0.5g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1926287-1g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 1g |
$1485.0 | 2023-09-17 | ||
Enamine | EN300-1926287-10g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-1926287-0.05g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1926287-5g |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol |
2228630-34-8 | 5g |
$4309.0 | 2023-09-17 |
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol 関連文献
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-olに関する追加情報
Introduction to 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol (CAS No: 2228630-34-8)
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228630-34-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol features a unique structural motif combining an amino group, a propanol side chain, and a brominated thiazole ring, making it a versatile intermediate in the development of novel therapeutic agents. The compound’s molecular architecture positions it as a potential building block for drugs targeting various biological pathways, particularly those involving inflammation, infection, and metabolic disorders.
The thiazole core in 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of a bromo substituent at the 2-position of the thiazole ring enhances its reactivity and binding affinity, which is exploited in drug design to improve pharmacokinetic properties. Furthermore, the amino and hydroxyl functional groups provide opportunities for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities.
Recent advancements in drug discovery have highlighted the importance of thiazole derivatives in addressing unmet medical needs. For instance, studies have demonstrated that modifications of the thiazole scaffold can modulate the activity of enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are key players in inflammatory processes. The compound 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol has been investigated for its potential to serve as a precursor in synthesizing novel anti-inflammatory agents. Its structural features suggest that it may inhibit pathways involved in pain and swelling by interacting with specific protein targets.
The propanol side chain in this molecule not only contributes to its solubility but also allows for further chemical modifications, such as acylation or alkylation, to enhance bioavailability or target specificity. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop next-generation therapeutics. Additionally, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of aryl or heteroaryl groups into the molecule. Such transformations are pivotal in generating structurally diverse libraries for high-throughput screening.
In the context of contemporary research, 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol has been explored for its role in developing treatments against microbial infections. Thiazole derivatives are known to exhibit antimicrobial properties by disrupting essential bacterial processes. The brominated thiazole moiety may enhance these effects by improving cell membrane permeability or inhibiting key metabolic enzymes. Preliminary studies suggest that analogs of this compound could be effective against resistant strains of bacteria by targeting unique enzymatic pathways that are less prone to mutation.
The synthesis of 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions between amino acids or their derivatives with thiazole precursors followed by bromination and hydroxylation. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and energy consumption. These improvements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The pharmacological profile of this compound is still under active investigation, but early data indicate promising applications in neurodegenerative diseases. Thiazole derivatives have shown potential in modulating neurotransmitter systems, particularly those involving glutamate and GABA receptors. The structural similarity of 2-amino-3-(2-bromo-1,3-thiazol-4-yll)propan-l-l ol to known neuroactive compounds suggests that it may influence synaptic transmission or neuroinflammatory processes. Further research is warranted to explore its efficacy in models of Alzheimer’s disease or Parkinson’s disease.
From an industrial perspective, the demand for high-quality intermediates like 2228630_34_8 is rising due to increased investment in drug development pipelines. Companies specializing in fine chemicals have expanded their capabilities to meet this demand by adopting cutting-edge synthetic technologies. The compound’s versatility makes it valuable not only for academic research but also for commercial applications where precision and scalability are critical factors. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into viable therapeutic options.
The regulatory landscape for pharmaceutical intermediates continues to evolve, emphasizing safety and environmental responsibility. Manufacturers must adhere to stringent guidelines while ensuring that their products meet international quality standards such as those set by the International Council for Harmonisation (ICH). The synthesis and handling of 2-amino_3_(2_bromo_13_thia z ol_4 yl)_prop an_11 ol must be conducted under controlled conditions to prevent contamination or degradation that could compromise downstream applications.
In conclusion, 2228630_34_8 plays a pivotal role as a key intermediate in pharmaceutical research due to its unique structural features and potential biological activities . Its incorporation into novel drug candidates holds promise for addressing diverse therapeutic challenges across multiple disease areas . As scientific understanding advances , further exploration will undoubtedly uncover new applications , reinforcing its significance within modern medicinal chemistry . p >
2228630-34-8 (2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol) Related Products
- 1024018-70-9(1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone)
- 1021104-22-2(3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)
- 956193-98-9(4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine)
- 2229475-78-7(2-2-(difluoromethoxy)-3-methylphenyloxirane)
- 153729-53-4(4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline)
- 1073159-74-6(N-(6-Chloro-2-cyanopyridin-3-yl)-N-methylmethanesulfonamide)
- 2228683-20-1(3-(2,4-dimethylphenyl)methyl-3-methoxyazetidine)
- 1177341-85-3(2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride)
- 90693-88-2(1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium)
- 1094446-13-5(5-ethoxy-1-(thiophen-2-yl)pentane-1,3-dione)




